molecular formula C24H21N3O4 B11262153 N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide

Cat. No.: B11262153
M. Wt: 415.4 g/mol
InChI Key: DWHHMHUOLFNWBB-UHFFFAOYSA-N
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Description

N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a pyrido[1,2-A]pyrimidin core, which is a fused heterocyclic system, and is further functionalized with methoxy, phenyl, and phenoxyacetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-A]pyrimidin core through cyclization reactions. Subsequent steps involve the introduction of the methoxy group via nucleophilic substitution reactions, followed by the attachment of the phenyl and phenoxyacetamide groups through coupling reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrido[1,2-A]pyrimidin core, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups present in the structure, converting them into alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biology: In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, providing insights into cellular processes and signaling pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems, used in supramolecular chemistry.

    Fluorine compounds: Compounds containing fluorine atoms, known for their unique reactivity and applications in various fields.

Uniqueness: N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide stands out due to its complex fused ring system and diverse functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H21N3O4/c1-17-10-11-22-25-19(13-24(29)27(22)14-17)15-30-21-9-5-6-18(12-21)26-23(28)16-31-20-7-3-2-4-8-20/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

DWHHMHUOLFNWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4)C=C1

Origin of Product

United States

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